

# Commercial Availability and Technical Profile of **tert-Butyl (2-bromopyridin-3-yl)carbamate**

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## Compound of Interest

Compound Name: *tert-Butyl (2-bromopyridin-3-yl)carbamate*

Cat. No.: B056480

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A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and synthetic utility of **tert-Butyl (2-bromopyridin-3-yl)carbamate** (CAS No. 116026-98-3), a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutics.

## Commercial Availability

**tert-Butyl (2-bromopyridin-3-yl)carbamate** is readily available from a variety of chemical suppliers. It is typically supplied as a white to off-white solid with purities generally reported to be ≥98%. Researchers can procure this compound in quantities ranging from grams to kilograms to support both early-stage research and larger-scale development projects.

A summary of representative commercial suppliers is provided below:

Supplier	CAS Number	Product Number	Purity	Physical State
Hoffman Fine Chemicals	116026-98-3	HFC1204	N/A	Solid
Cusabio	116026-98-3	N/A	N/A	Lyophilized Powder
ChemScene	116026-98-3	CS-W003369	≥98%	Solid
Sigma-Aldrich	116026-98-3	ADE000357	N/A	Solid

## Physicochemical and Safety Data

A compilation of key physical and chemical properties for **tert-Butyl (2-bromopyridin-3-yl)carbamate** is presented in the table below. This data is essential for handling, storage, and reaction planning.

Property	Value	Reference
CAS Number	116026-98-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	273.13 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white powder	<a href="#">[1]</a>
Physical State	Solid	<a href="#">[2]</a>
Boiling Point	298.9°C at 760 mmHg	<a href="#">[1]</a>
Flash Point	134.6°C	<a href="#">[1]</a>
Refractive Index	1.573	<a href="#">[1]</a>
Storage Temperature	Room temperature; Store at -20°C for long term	<a href="#">[3]</a> <a href="#">[4]</a>
GHS Pictogram	GHS07 (Harmful)	
Hazard Statement	H302 (Harmful if swallowed)	

## Synthetic Protocols

**tert-Butyl (2-bromopyridin-3-yl)carbamate** is a valuable intermediate, often synthesized from 2-aminopyridine. The following section outlines a representative two-step synthesis.

### Step 1: Synthesis of 2-Amino-3-bromopyridine

The synthesis of the precursor, 2-amino-3-bromopyridine, can be achieved through the bromination of 2-aminopyridine.

Experimental Protocol:

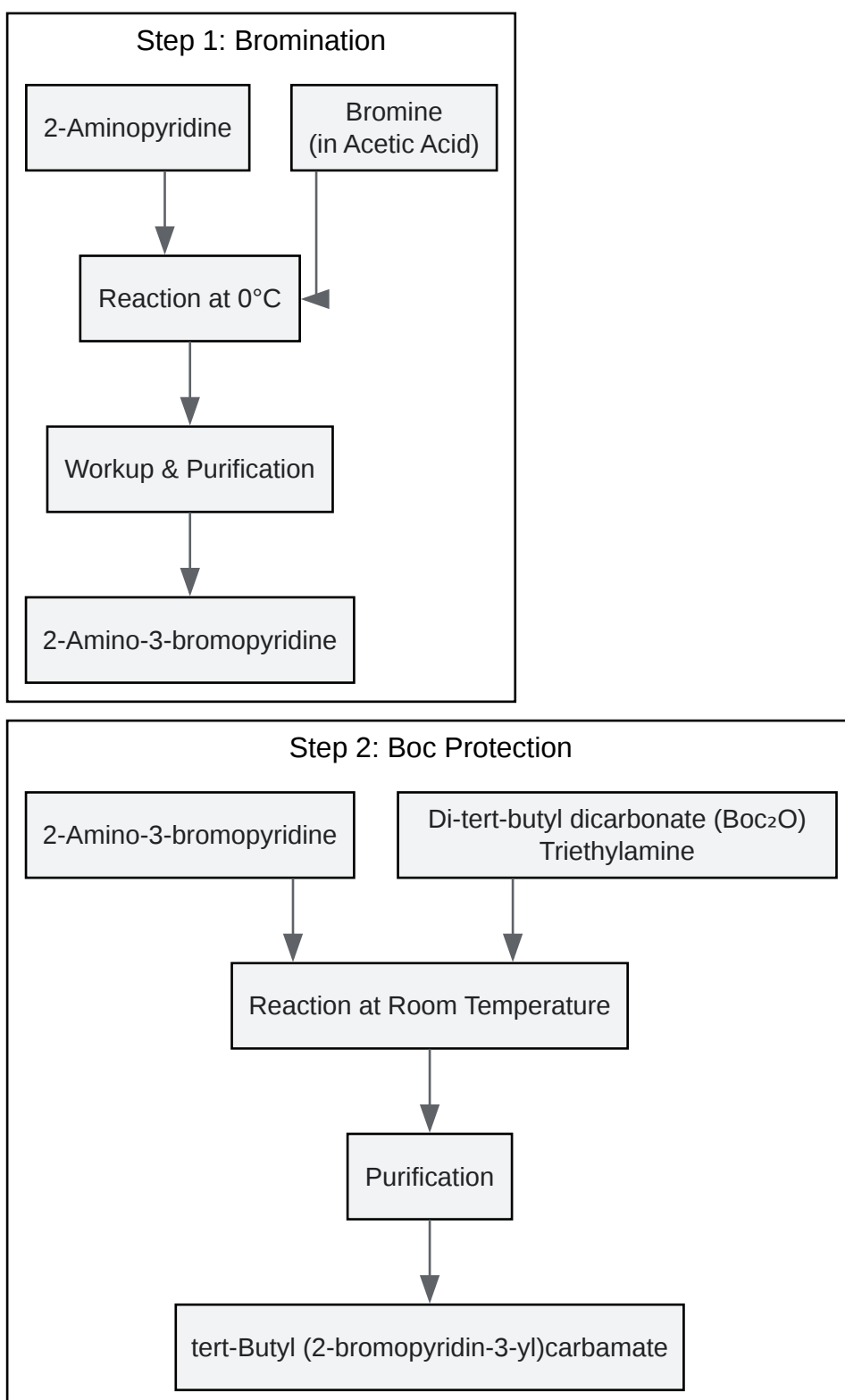
- Dissolve 2-aminopyridine in a suitable organic solvent (e.g., acetic acid) in a reaction vessel equipped with a stirrer and a dropping funnel.
- Cool the mixture to 0°C using an ice bath.
- Slowly add a solution of bromine in the same organic solvent dropwise to the stirred reaction mixture while maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.
- Neutralize the reaction mixture by the addition of a base, such as sodium hydroxide solution, until the pH is neutral.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 2-amino-3-bromopyridine.<sup>[5][6]</sup>

### Step 2: Boc-Protection of 2-Amino-3-bromopyridine

The final product is obtained by protecting the amino group of 2-amino-3-bromopyridine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

- Dissolve 2-amino-3-bromopyridine in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
- Add a base, for example triethylamine or diisopropylethylamine, to the solution.
- Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) to the reaction mixture portion-wise or as a solution in the reaction solvent.
- Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **tert-Butyl (2-bromopyridin-3-yl)carbamate**.



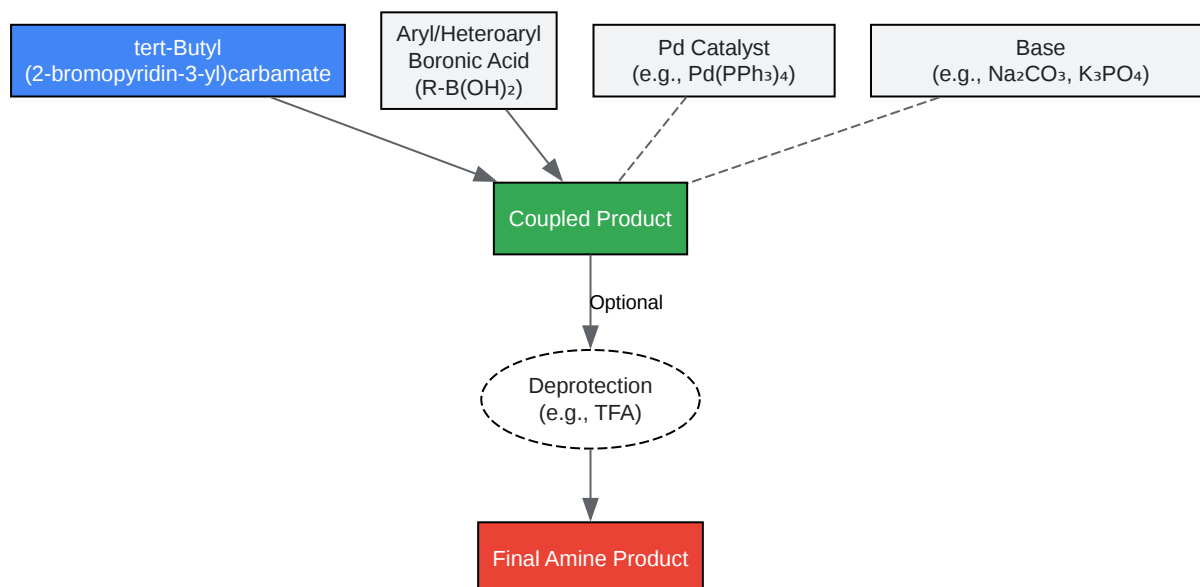
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Synthetic workflow for **tert-Butyl (2-bromopyridin-3-yl)carbamate**.

## Applications in Suzuki Cross-Coupling Reactions

The bromine atom on the pyridine ring of **tert-Butyl (2-bromopyridin-3-yl)carbamate** makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.

In a typical Suzuki coupling, the bromo-substituted pyridine derivative is reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The Boc-protecting group on the adjacent amine is generally stable under these conditions and can be removed in a subsequent step if required.



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